
4-(Diphenylmethoxy)-1-methylpiperidine bromotheophylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Diphenylmethoxy)-1-methylpiperidine bromotheophylline is a complex organic compound that combines the structural elements of diphenylmethoxy, piperidine, and bromotheophylline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethoxy)-1-methylpiperidine bromotheophylline typically involves multiple steps. One common method starts with the reaction of benzhydrol and 4-hydroxypiperidine in the presence of p-toluenesulfonic acid monohydrate and toluene as a solvent. The mixture is refluxed with a Dean-Stark condenser for 3-4 hours. After cooling, the solution is washed with sodium hydroxide solution and water, then dried over anhydrous sodium sulfate. The solvent is removed under vacuum to obtain the crude product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反応の分析
Types of Reactions
4-(Diphenylmethoxy)-1-methylpiperidine bromotheophylline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
4-(Diphenylmethoxy)-1-methylpiperidine bromotheophylline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its use as a diuretic and in the treatment of premenstrual syndrome.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of 4-(Diphenylmethoxy)-1-methylpiperidine bromotheophylline involves its interaction with specific molecular targets and pathways. For example, bromotheophylline acts as a weak diuretic by increasing glomerular filtration and affecting tubular reabsorption, leading to increased excretion of sodium and chloride . This mechanism helps relieve bloating and menstrual pain.
類似化合物との比較
Similar Compounds
Theophylline: A methylxanthine derivative used to manage asthma and COPD.
Diphenhydramine: An antihistamine used to treat allergies and insomnia.
Piperidine derivatives: Various compounds with applications in pharmaceuticals and organic synthesis.
Uniqueness
4-(Diphenylmethoxy)-1-methylpiperidine bromotheophylline is unique due to its combination of structural elements, which confer specific chemical and biological properties. Its ability to act as a diuretic and its potential therapeutic applications distinguish it from other similar compounds.
特性
CAS番号 |
102071-21-6 |
|---|---|
分子式 |
C26H30BrN5O3 |
分子量 |
540.5 g/mol |
IUPAC名 |
4-benzhydryloxy-1-methylpiperidine;8-bromo-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C19H23NO.C7H7BrN4O2/c1-20-14-12-18(13-15-20)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h2-11,18-19H,12-15H2,1H3;1-2H3,(H,9,10) |
InChIキー |
ZVXNYTIIVKQCSH-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14077139.png)


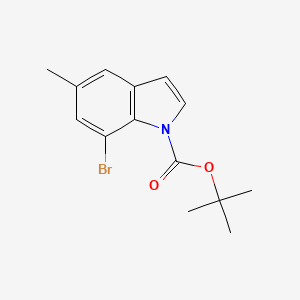
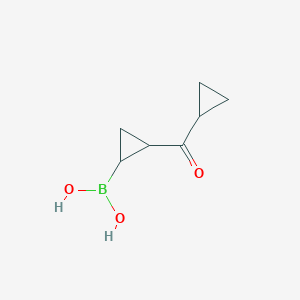



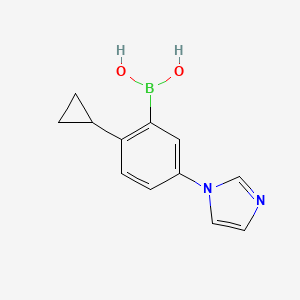
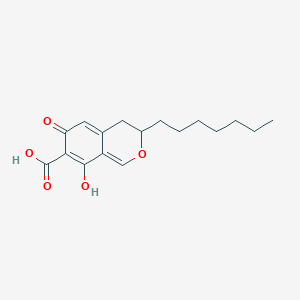


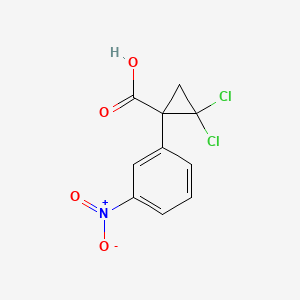
![3-[[4-(tert-Butyl-dimethyl-silanyloxy)-cyclohexyl]-(4-methyl-cyclohexanecarbonyl)-amino]-5-iodo-thiophene-2-carboxylic acid methyl ester](/img/structure/B14077229.png)
